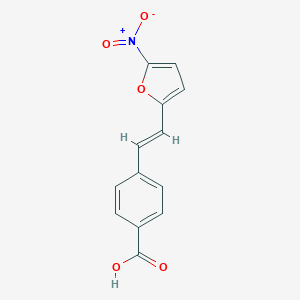

4-Nitrophenyl 1-thio-beta-D-galactopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

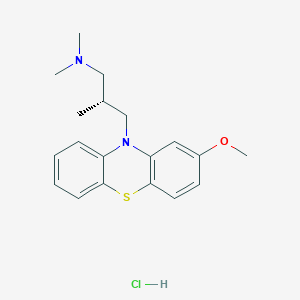

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a white to light yellow crystalline powder . It is a compound useful in organic synthesis . It has been used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes .

Synthesis Analysis

The synthesis of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside can be achieved from D-(+)-GALACTOSE and 4-Nitrophenol and Acetic anhydride . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

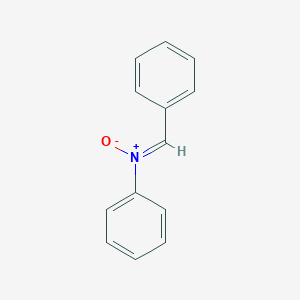

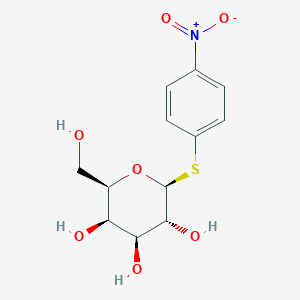

The empirical formula of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside is C12H15NO7S . Its molecular weight is 317.32 . The IUPAC name is 4-nitrophenyl 1-thio-beta-D-galactopyranoside .Chemical Reactions Analysis

4-Nitrophenyl 1-thio-beta-D-galactopyranoside serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product .Physical And Chemical Properties Analysis

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a white to light yellow crystalline solid . It has a storage temperature of -20°C to 28°C .科学研究应用

Detection of Escherichia coli

A study by Majid et al. (2008) highlights the use of o-nitrophenyl-beta-D-galactopyranose, a derivative related to 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, for detecting Escherichia coli contamination in foodstuffs. This approach utilizes beta-galactosidase from E. coli, catalyzing the release of o-nitrophenol and enabling E. coli detection via a boron-doped diamond electrode. The method shows promise for rapid and efficient E. coli screening in various food and water samples (Majid, Male, & Luong, 2008).

Gene Expression Visualization

Research by Celen et al. (2008) explores the synthesis of radiolabeled phenyl-galactopyranosides for potential use in visualizing LacZ gene expression using positron emission tomography (PET). Although the specific derivatives studied showed limitations in imaging LacZ expression in vivo, this work contributes to the ongoing development of molecular probes for gene expression analysis, highlighting the versatility of phenyl-galactopyranoside derivatives in biomedical research (Celen et al., 2008).

Enzyme Mechanism Studies

A study by Richard et al. (2005) focuses on the effects of modifying 4-nitrophenyl-beta-D-galactopyranoside, specifically through the substitution of the C2-OH group. This research offers insights into the enzyme-catalyzed hydrolysis process by beta-galactosidase, emphasizing the importance of the 2-OH group in the enzyme-substrate interaction. Such studies are crucial for understanding the detailed mechanisms of enzymatic reactions and for designing enzyme inhibitors or substrates with improved specificity or efficiency (Richard, McCall, Heo, & Toteva, 2005).

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 1-thio-beta-D-galactopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。